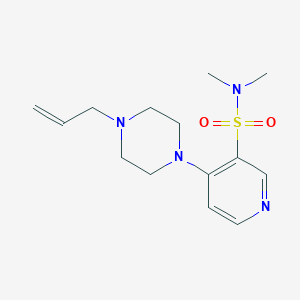![molecular formula C15H13N3O2 B215401 1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B215401.png)
1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, also known as HPMC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of dihydropyridine derivatives, which are known for their diverse pharmacological activities.
Wirkmechanismus
The mechanism of action of 1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is not fully understood, but it is believed to involve the modulation of various cellular pathways and signaling cascades. Some studies have suggested that 1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile may act as a free radical scavenger, thereby reducing oxidative stress and inflammation in cells.
Biochemical and Physiological Effects
1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has been shown to exert various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, 1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has been shown to reduce the production of pro-inflammatory cytokines in cells, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in lab experiments is its relatively low cost and easy availability. Additionally, this compound has been shown to exhibit a wide range of pharmacological activities, making it a versatile tool for researchers. However, one of the main limitations of using 1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. For example, further studies could explore the mechanisms underlying its pharmacological activities, as well as its potential applications in the treatment of various diseases. Additionally, new synthetic methods could be developed to improve the yield and purity of 1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, making it more accessible to researchers. Finally, studies could investigate the potential synergistic effects of 1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with other compounds, which may enhance its therapeutic potential.
Synthesemethoden
The synthesis of 1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves the condensation of 3-hydroxybenzaldehyde, malononitrile, and methyl acetoacetate in the presence of a catalyst such as piperidine. This reaction leads to the formation of a yellow crystalline product, which is then purified and characterized using various analytical techniques such as NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has been extensively studied for its potential applications in scientific research, particularly in the field of drug discovery. This compound has been shown to exhibit a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.
Eigenschaften
Produktname |
1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |
|---|---|
Molekularformel |
C15H13N3O2 |
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
1-[(E)-(3-hydroxyphenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C15H13N3O2/c1-10-6-11(2)18(15(20)14(10)8-16)17-9-12-4-3-5-13(19)7-12/h3-7,9,19H,1-2H3/b17-9+ |
InChI-Schlüssel |
NBMJWRUUKNHYGZ-RQZCQDPDSA-N |
Isomerische SMILES |
CC1=CC(=C(C(=O)N1/N=C/C2=CC(=CC=C2)O)C#N)C |
SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC(=CC=C2)O)C#N)C |
Kanonische SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC(=CC=C2)O)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-fluorophenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B215318.png)


![Ethyl 4-[(3-pyridinylcarbonyl)amino]-2-pyridinecarboxylate](/img/structure/B215324.png)
![3-ethyl-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B215326.png)
![2-[(2-Oxo-2-phenylethyl)sulfanyl]nicotinaldehyde](/img/structure/B215328.png)
![4-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide](/img/structure/B215330.png)






![N-[2-(dimethylamino)ethyl]-2-(4-methyl-1-piperazinyl)nicotinamide](/img/structure/B215341.png)